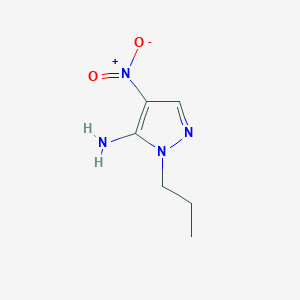

4-nitro-1-propyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMMCMLKMAGGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrazole Derivatives in Modern Organic Synthesis

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in drug discovery and are fundamental building blocks in organic synthesis. bldpharm.comdl-bn.com Their structural versatility and wide range of applications have made them one of the most extensively studied classes of compounds in the azole family. bldpharm.comdl-bn.com The pyrazole (B372694) ring is a feature of numerous established pharmaceutical agents, demonstrating its broad therapeutic potential. bldpharm.com

The synthesis of the pyrazole core is well-established, with several classical and modern methods available to organic chemists. dl-bn.comorganic-chemistry.org The most common approach involves the cyclocondensation reaction between a 1,3-difunctional system, such as a 1,3-dicarbonyl compound, and a hydrazine (B178648) derivative. dl-bn.com Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions, which allow for the construction of highly substituted pyrazole rings in an efficient manner. bldpharm.comgoogle.com The electron-rich nature of the pyrazole system, combined with the presence of both acidic (N-H) and basic (pyridine-like N) sites in unsubstituted pyrazoles, underpins its versatile reactivity and utility as a synthetic intermediate. amadischem.comkms-sale.com

Role of Substituted Aminopyrazoles As Versatile Chemical Scaffolds

The introduction of an amino group onto the pyrazole (B372694) ring dramatically expands its synthetic utility and biological relevance. Aminopyrazoles, particularly 5-aminopyrazoles, are highly valued as versatile intermediates in the synthesis of more complex molecular architectures. echemi.comd-nb.info The amino group serves as a crucial reactive handle for a wide array of chemical transformations, including acylation, alkylation, and arylation, allowing for the facile introduction of molecular diversity. echemi.comresearchgate.net

Perhaps the most significant application of 5-aminopyrazoles is as precursors to condensed heterocyclic systems. amadischem.com Their reaction with various reagents leads to the formation of fused ring systems like pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores. amadischem.comkms-sale.com The biological and medicinal properties of 5-aminopyrazoles have driven extensive research into their synthesis, with the condensation of β-ketonitriles or their derivatives with hydrazines being a particularly fruitful route. beilstein-journals.orgsmolecule.com Compounds featuring the 5-aminopyrazole moiety have been investigated for a wide range of biological activities, highlighting the importance of this scaffold in medicinal chemistry. d-nb.infobeilstein-journals.org

Overview of Research Landscape and Unexplored Avenues for 4 Nitro 1 Propyl 1h Pyrazol 5 Amine

Retrosynthetic Strategies for the this compound Framework

Key Disconnections and Target Fragment Identification

A retrosynthetic analysis of this compound suggests two primary disconnections. The first logical disconnection is the C-N bond of the nitro group at the C4 position. This simplifies the target to 1-propyl-1H-pyrazol-5-amine nih.gov, a less complex intermediate that can be synthesized and then subjected to an electrophilic nitration reaction.

The second key disconnection breaks the pyrazole (B372694) ring itself. The most common and versatile methods for pyrazole synthesis involve forming the ring from acyclic precursors. This leads to two main strategies:

Condensation Approach: Disconnecting the N1-C5 and C3-N2 bonds of the pyrazole ring points to a reaction between a propyl-substituted hydrazine (B178648) (propylhydrazine) and a three-carbon synthon containing appropriately placed electrophilic and nucleophilic centers, such as a β-ketonitrile.

Cycloaddition Approach: A [3+2] disconnection identifies a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne or alkene derivative) as the fundamental building blocks.

These disconnections identify propylhydrazine (B1293729) and a functionalized three-carbon chain as the core fragments for building the pyrazole framework.

Accessible Starting Materials and Intermediates

Based on the retrosynthetic analysis, a number of accessible starting materials can be utilized. The choice of precursors is critical for controlling the regiochemistry of the final product. For the synthesis of the key intermediate, 1-propyl-1H-pyrazol-5-amine, the most versatile methods involve the condensation of β-ketonitriles with propylhydrazine.

Key precursors and intermediates are summarized in the table below.

| Role in Synthesis | Compound Name | Typical Use |

| N1-N2 Source | Propylhydrazine | Introduces the N-propyl group and the adjacent nitrogen atom. |

| C3-C4-C5 Source | β-Ketonitriles (e.g., 2-cyano-3-oxobutanal) | Reacts with hydrazine to form the 5-aminopyrazole ring. beilstein-journals.org |

| C3-C4-C5 Source | 1,3-Dicarbonyl Compounds (e.g., pentane-2,4-dione) | Reacts with hydrazine in Knorr-type synthesis. beilstein-journals.org |

| Key Intermediate | 1-propyl-1H-pyrazol-5-amine | The direct precursor for the final nitration step. nih.gov |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | Used for the electrophilic substitution to add the nitro group at C4. mdpi.com |

Pyrazole Ring Formation: Cycloaddition and Condensation Approaches

The core of the synthesis is the construction of the substituted pyrazole ring. Both condensation and cycloaddition reactions offer viable, albeit different, pathways to this heterocyclic system.

Condensation Reactions with Hydrazine Derivatives and Carbonyl Compounds

The most prevalent and classical method for synthesizing pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or a β-ketonitrile. beilstein-journals.orgmdpi.com To obtain the desired 5-aminopyrazole structure, β-ketonitriles are particularly effective precursors. beilstein-journals.org

The general mechanism involves two key steps:

Hydrazone Formation: The terminal nitrogen of propylhydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon, leading to an intramolecular cyclization that, after tautomerization, yields the stable aromatic 5-aminopyrazole ring system.

This method is highly efficient and allows for direct installation of the N-propyl group and the C5-amino group, making it a convergent route to the 1-propyl-1H-pyrazol-5-amine intermediate. The regioselectivity of the reaction, which determines whether the propyl group is at the N1 or N2 position, can be influenced by reaction conditions and the nature of the substituents on the carbonyl precursor.

1,3-Dipolar Cycloaddition Routes to Pyrazoles

An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction. organic-chemistry.orgnih.gov This method typically involves the reaction of a diazo compound (as the three-atom, 1,3-dipole component) with an alkyne or a functionalized alkene (the dipolarophile). mdpi.combenthamdirect.com

For the synthesis of a polysubstituted pyrazole, this could involve:

Reacting a propyl-substituted diazoalkane with a suitable alkyne bearing an amino-group equivalent.

Using diazomethane (B1218177) or a derivative and an appropriately substituted propyl-containing alkyne.

While versatile, achieving the specific substitution pattern of this compound via this route can be challenging regarding regioselectivity and the availability of the requisite substituted precursors. nih.govbenthamdirect.com Condensation methods are generally more direct for this particular target.

Introduction of the Nitro Moiety at the C4 Position

The final step in the proposed synthesis is the nitration of the 1-propyl-1H-pyrazol-5-amine intermediate. The pyrazole ring is an aromatic system, and the C4 position is generally susceptible to electrophilic substitution due to the electron-donating nature of the ring nitrogens and the C5-amino group. google.com

The standard procedure for nitrating pyrazole rings involves treatment with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). mdpi.com The reaction of 1-propyl-1H-pyrazol-5-carboxylic acid to form 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, for instance, is carried out by heating with mixed acid. A similar principle applies to the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. researchgate.netresearchgate.net

The reaction proceeds via the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acid, which then attacks the electron-rich C4 position of the pyrazole ring.

| Nitration Parameter | Details | Reference Example |

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Nitration of 1-propyl-1H-pyrazole-5-carboxylic acid. |

| Reaction Type | Electrophilic Aromatic Substitution | Formation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net |

| Safety Concerns | The nitration of pyrazole rings can be highly exothermic and potentially explosive, requiring careful temperature control and monitoring, which can be a drawback for large-scale industrial production. google.com |

Alternative, safer methods for introducing a nitrogen-based functional group at C4, such as nitrosation followed by oxidation or using milder nitrating agents, are also explored in synthetic chemistry to avoid the hazards associated with mixed acid nitration. google.com

Direct Nitration Strategies for Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a fundamental step in the synthesis of many functionally important pyrazole derivatives. Direct nitration is a common approach, typically employing strong nitrating agents.

A prevalent method for the direct nitration of five-membered heterocycles, including pyrazoles, involves the use of a mixture of nitric acid and trifluoroacetic anhydride (B1165640). researchgate.netsemanticscholar.org This system has been shown to afford mononitro derivatives in moderate yields. researchgate.netsemanticscholar.org Another established method is the use of mixed acid, which consists of concentrated nitric acid and sulfuric acid. umich.edu This combination is effective for nitrating the pyrazole ring, although the regioselectivity can be influenced by the substituents already present on the ring. umich.edu

The reaction conditions for direct nitration can be tailored to influence the outcome. For instance, the nitration of pyrazole itself with a nitrating system can lead to dinitrated products. semanticscholar.org The choice of solvent and temperature also plays a critical role in controlling the reaction and minimizing the formation of byproducts.

Table 1: Reagents for Direct Nitration of Pyrazoles

| Nitrating Agent | Substrate Example | Product(s) | Yield (%) | Reference |

| Nitric acid/Trifluoroacetic anhydride | Pyrazole | 3,4-dinitropyrazole | 41 | semanticscholar.org |

| Nitric acid/Trifluoroacetic anhydride | N-methylpyrazole | 3-nitro-1-methylpyrazole | 65 | semanticscholar.org |

| Conc. HNO₃/Conc. H₂SO₄ | Pyrazole | 3,4-dinitropyrazole | 68 | umich.edu |

| Fuming HNO₃/80% aq. H₂SO₄ | N-methylpyrazole | 3-nitro-1-methylpyrazole | 28 | umich.edu |

Regioselectivity Control in Pyrazole Nitration

Controlling the position of nitration (regioselectivity) on the pyrazole ring is a significant challenge in synthetic chemistry. The inherent electronic properties of the pyrazole ring, along with the influence of existing substituents, dictate the position of electrophilic attack.

For unsubstituted pyrazole, nitration often leads to a mixture of products. However, the presence of substituents can direct the incoming nitro group to a specific position. For example, the nitration of N-substituted pyrazoles can be more challenging than their unsubstituted counterparts. researchgate.net In the case of N-methylpyrazole, nitration with nitric acid in trifluoroacetic anhydride yields the 3-nitro product, demonstrating a degree of regioselectivity. semanticscholar.org

The use of blocking groups is a common strategy to achieve regioselectivity. A blocking group can be temporarily introduced at a reactive position to prevent reaction at that site, directing the nitration to another position. After nitration, the blocking group can be removed. For instance, formyl, chloro, or bromo groups at the C4 position have been used to direct arylation to the C5 position, a principle that can be extended to other electrophilic substitutions like nitration. academie-sciences.fracademie-sciences.fr More recently, an ester substituent at the C4 position has been shown to be an effective and easily removable blocking group for controlling regioselectivity at the C5 position. academie-sciences.fracademie-sciences.fr

The reaction conditions also play a crucial role. For instance, the nitration of pyrazole in strong acidic media involves the pyrazole conjugate acid, which can influence the position of nitration. researchgate.net The choice of nitrating agent and solvent system can also dramatically affect the regioselectivity of the reaction. acs.org

Formation of the Aminated Functionality at the C5 Position

The introduction of an amino group at the C5 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved through various methods, with the reduction of a nitro precursor being a particularly common and effective route.

Direct Amination Methodologies (if applicable)

Direct amination of the pyrazole ring at the C5 position is generally less common than the reduction of a nitro group. However, some methods for direct amination of heterocyclic compounds exist. These can involve nucleophilic substitution of a suitable leaving group at the C5 position or transition-metal-catalyzed C-H amination. For instance, palladium-catalyzed amination has been used for the chemoselective amination of chloro(hetero)aryl triflates, which could potentially be adapted for pyrazole systems. polyu.edu.hk However, for the specific synthesis of this compound, direct amination is less likely to be the preferred route due to the presence of the deactivating nitro group.

Reduction of Nitro Precursors to Amino Groups

The reduction of a nitro group to an amino group is a widely used and reliable transformation in organic synthesis. This method is particularly relevant for the synthesis of aminopyrazoles from their nitro-pyrazole precursors.

A common method for this reduction is catalytic hydrogenation. nih.govbeilstein-journals.org This typically involves reacting the nitro-pyrazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This method is often clean and efficient, with the only byproduct being water. For example, in the synthesis of a sildenafil (B151) intermediate, the nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide was successfully reduced to the corresponding amine using hydrogen gas with a palladium catalyst. researchgate.net

Another method for the reduction of nitro groups is the use of metal catalysts in the presence of a hydrogen source, such as hydrazine or ammonium (B1175870) formate. Alternatively, reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid can also be employed for this transformation. researchgate.net The choice of reducing agent can depend on the other functional groups present in the molecule to avoid unwanted side reactions.

N-Alkylation Strategies for the 1-Propyl Substituent

The final key step in the synthesis of this compound is the introduction of the propyl group at the N1 position of the pyrazole ring. This is typically achieved through N-alkylation.

Conventional N-Alkylation of Pyrazoles

Conventional N-alkylation of pyrazoles involves the reaction of a pyrazole with an alkylating agent, such as an alkyl halide (e.g., propyl bromide or propyl iodide), in the presence of a base. The base is necessary to deprotonate the pyrazole nitrogen, making it more nucleophilic. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

The choice of solvent is also important and can influence the regioselectivity of the alkylation. For unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. However, steric and electronic factors can favor alkylation at one nitrogen over the other.

Recently, new methods for N-alkylation have been developed. For instance, the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides a method for N-alkylation under milder conditions. researchgate.netmdpi.com Another innovative approach involves the use of engineered enzymes that can achieve highly regioselective alkylation of pyrazoles with simple haloalkanes, including propylation, with unprecedented selectivity (>99%). nih.govuni-stuttgart.de The Mitsunobu reaction, which utilizes an alcohol, a phosphine (B1218219), and an azodicarboxylate, has also been successfully employed for the N-alkylation of 4-nitropyrazole with various alcohols. researchgate.net

Selective N1-Propylation Techniques

The introduction of the propyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound. Achieving regioselectivity is paramount, as the alkylation of unsymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers (N1 and N2). The precursor for this step is typically a 4-nitropyrazole derivative.

Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be effectively achieved under basic conditions. sci-hub.st The choice of base and solvent system is crucial in directing the alkylation to the desired nitrogen atom. A commonly employed and effective system is the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). sci-hub.stresearchgate.net This combination is known to facilitate the deprotonation of the pyrazole's N-H group, creating a pyrazolate anion that then acts as a nucleophile. sci-hub.st

The regioselectivity of the reaction is influenced by steric and electronic factors. For pyrazoles bearing a substituent at the 3-position (adjacent to N2), the N1-position is sterically less hindered, making it the preferred site for attack by the alkylating agent (e.g., propyl bromide or propyl iodide). The use of DMSO as a solvent can increase the reactivity of the nucleophile, often allowing the reaction to proceed at room temperature. sci-hub.st In the context of synthesizing energetic materials, N-alkylation is also recognized as a straightforward technique to protect the acidic N-H proton present in many nitropyrazoles, which can enhance physical stability. researcher.life

A practical example involves the alkylation of 4-nitropyrazole with allyl bromide using cesium carbonate (Cs₂CO₃) in anhydrous acetonitrile, which proceeds to completion rapidly and in high yield. wordpress.com This demonstrates a viable pathway where a propyl halide would be used instead of an allyl halide to achieve the desired N1-propylation. The reaction mixture is typically stirred under an inert atmosphere, and upon completion, the inorganic salts are filtered off, and the product is isolated from the filtrate. wordpress.com

Table 1: Conditions for Selective N1-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylation Agent | Base/Solvent System | Key Outcome | Reference |

|---|---|---|---|---|

| 3-Substituted Pyrazoles | Alkyl Halides | K₂CO₃ / DMSO | Regioselective N1-alkylation | sci-hub.stresearchgate.net |

| 4-Nitropyrazole | Allyl Bromide | Cs₂CO₃ / Acetonitrile | High yield (96%) of N1-alkylated product | wordpress.com |

| 3,5-Dinitropyrazole | Alkylating Agents | Various | N-alkylation protects the acidic proton and increases stability | researcher.life |

| 1H-Pyrazoles | Michael Acceptors | Catalyst-free | High yield (>90%) and excellent regioselectivity (N1/N2 > 99.9:1) | nih.govacs.org |

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

Modern organic synthesis emphasizes the development of efficient and environmentally benign processes. The production of pyrazole derivatives, including the precursors to this compound, has benefited significantly from the application of green chemistry principles, multi-component reactions, and flow chemistry.

Green Chemistry Methodologies for Pyrazole Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orgrsc.org For pyrazole synthesis, this often involves replacing traditional organic solvents with water, using energy-efficient techniques like microwave or ultrasound irradiation, and employing recyclable or biodegradable catalysts. rsc.orgnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org The synthesis of pyrazoles via the cyclization of 1,3-diketones with hydrazines can be performed efficiently "on water," often without the need for toxic catalysts or extensive purification. rsc.org Another green approach involves the use of ionic liquids, which can act as both the solvent and catalyst and are often recyclable. bohrium.com Furthermore, catalyst-free multicomponent reactions facilitated by ultrasonic irradiation in an aqueous medium have been reported to produce pyranopyrazoles in excellent yields, showcasing a highly sustainable method.

Table 2: Comparison of Green Synthesis Methodologies for Pyrazoles

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| "On Water" Synthesis | Uses water as the reaction medium. | Non-toxic, non-flammable, avoids organic solvents. | rsc.org |

| Microwave/Ultrasound-Assisted Synthesis | Uses alternative energy sources to drive reactions. | Faster reaction times, often higher yields. | rsc.orgnih.gov |

| Ionic Liquid (IL) Catalysis | ILs used as recyclable catalysts and solvents. | Reduces waste, potential for catalyst reuse. | bohrium.com |

| Multi-component Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, step efficiency, reduced waste. | acs.orgnih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react to form a product in a single synthetic operation. mdpi.combeilstein-journals.org This approach embodies the principles of green chemistry through its high atom economy and step efficiency, reducing the need for intermediate purification steps and minimizing solvent and energy consumption. acs.org

The pyrazole scaffold is well-suited for assembly via MCRs. A classic and versatile MCR for creating highly substituted pyrazoles involves the one-pot reaction of a hydrazine, a β-ketoester, an aldehyde, and a nitrile (such as malononitrile). nih.govmdpi.com This strategy allows for the rapid construction of complex pyrazole-fused systems, like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org The reaction proceeds through a sequence of condensations and cyclizations, often catalyzed by a simple base or even a green catalyst in an aqueous medium. nih.gov By carefully selecting the starting components, this method can be adapted to build the core structure of the target compound or its immediate precursors. For example, using propylhydrazine in such a reaction would directly install the required N1-propyl group.

Flow Chemistry Integration in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. scilit.com These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety profiles (especially for hazardous reactions like nitration), improved reproducibility, and straightforward scalability. scilit.commdpi.comgalchimia.com

The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. mdpi.com For instance, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The first step involves the formation of an enaminone intermediate in a heated coil, which is then mixed with a hydrazine solution in a second reactor to generate the pyrazole product. galchimia.com

Crucially, nitration reactions, which are often highly exothermic and potentially hazardous in batch, can be performed with much greater safety in a microreactor. researchgate.net A continuous-flow process for the nitration of pyrazole followed by in-line quenching, neutralization, and extraction has been demonstrated. researchgate.net Integrating such a flow nitration step with a flow-based pyrazole synthesis and subsequent N-alkylation could provide a streamlined, safer, and more efficient route to this compound. Copper-catalyzed cycloadditions to form pyrazoles have also been implemented in continuous flow, offering high efficiency and the ability to scale up production. rsc.org

Isolation and Purification Techniques for the Compound and Its Intermediates

The successful synthesis of a target compound relies on effective methods for its isolation from the reaction mixture and purification to a high degree of chemical integrity. This is particularly important when dealing with regioisomers or byproducts that are structurally similar to the desired molecule.

Chromatographic Separation Methods

Column chromatography is the most frequently cited method for the purification of pyrazole derivatives and their intermediates. researchgate.netmdpi.com This technique is essential for separating the desired product from unreacted starting materials, reagents, and any side products formed during the reaction.

Silica (B1680970) gel is the most common stationary phase used for the purification of nitropyrazole compounds. wordpress.comnih.gov The separation is achieved based on the differential adsorption of the components in the mixture to the silica gel surface. A mobile phase, typically a mixture of non-polar and polar organic solvents, is passed through the column to elute the compounds. For N-alkylated nitropyrazoles, a common mobile phase is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. wordpress.com The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

This technique is also crucial for the separation of regioisomers, which can be a significant challenge in pyrazole synthesis. For example, the N1 and N2 alkylated isomers of a pyrazole often have slightly different polarities, allowing for their separation by careful silica gel chromatography. nih.gov The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), and fractions containing the pure product are combined and concentrated to yield the final, purified compound. galchimia.com

Table 3: Chromatographic Purification Conditions for Pyrazole Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose of Purification | Reference |

|---|---|---|---|---|

| N-Alkylated 4-Nitropyrazole | Silica Gel | Gradient of Ethyl Acetate in Hexane | Isolate product from reaction mixture | wordpress.com |

| Regioisomeric Pyrazoles | Silica Gel | Not specified | Separation of N1 and N2 isomers | nih.gov |

| General Pyrazole Derivatives | Silica Gel | Not specified | Improve product purity | researchgate.netgoogle.com |

| Azido- and Nitratoalkyl Nitropyrazoles | Silica Gel | Not specified | Product purification if required after extraction | mdpi.com |

Crystallization and Recrystallization Protocols

The purification of the target compound, This compound , is a critical step to ensure the removal of impurities, starting materials, and by-products from its synthesis. While specific crystallization and recrystallization protocols for this exact molecule are not extensively detailed in publicly available literature, established methodologies for structurally similar pyrazole derivatives provide a strong foundation for developing effective purification strategies. The choice of solvent and the crystallization technique are paramount for obtaining a high-purity crystalline product.

The solubility of pyrazole derivatives is influenced by the nature and position of their substituents. The presence of a nitro group generally decreases solubility in non-polar solvents and increases the potential for hydrogen bonding, while the propyl group at the N1 position enhances lipophilicity. The amino group at the C5 position can act as both a hydrogen bond donor and acceptor, influencing its solubility in protic and polar aprotic solvents. For a related compound, 4-Methyl-1-propyl-1H-pyrazol-5-amine , moderate solubility in polar solvents has been noted.

Common techniques for crystallization include slow evaporation, cooling of a saturated solution, and vapor diffusion. Recrystallization, a process of dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool and deposit crystals, is a primary method for purification.

Solvent Selection:

The selection of an appropriate solvent is the most critical parameter in the recrystallization process. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for maximum recovery of the purified compound upon cooling. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.

Based on the purification of analogous pyrazole compounds, several solvents and solvent systems can be considered for the recrystallization of This compound .

Alcohols (e.g., Methanol (B129727), Ethanol): Polar protic solvents like methanol and ethanol (B145695) are often effective for recrystallizing polar compounds. For instance, methyl 4-N-(5-chloro-2-nitrobenzoyl)amino-1-methyl-3-n-propylpyrazole-5-carboxylate has been successfully recrystallized from methanol. ijbpr.com Given the presence of the polar nitro and amino groups, methanol or ethanol could be suitable solvents.

Aromatic Hydrocarbons (e.g., Benzene, Toluene): These non-polar solvents can be effective, particularly for compounds with significant non-polar character. N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamide and 4-N-(5-chloro-2-aminobenzoyl)amino-1-methyl-3-n-propyl pyrazole-5-carboxamide have both been recrystallized from benzene. ijbpr.com

Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that is widely used for the recrystallization of a variety of organic compounds.

Solvent Mixtures: In cases where a single solvent does not provide the desired solubility characteristics, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The addition of the poor solvent to a solution of the compound in the good solvent can induce crystallization.

The following table summarizes recrystallization solvents used for compounds structurally related to This compound , which can serve as a guide for developing a purification protocol.

| Compound Name | Recrystallization Solvent(s) |

| N-(2-carbamoylphenyl)-1-methyl-4-nitro-3-n-propyl-1H-pyrazole-5-carboxamide | Benzene |

| methyl 4-N-(5-chloro-2-nitrobenzoyl)amino-1-methyl-3-n-propylpyrazole-5-carboxylate | Methanol |

| 4-N-(5-chloro-2-aminobenzoyl)amino-1-methyl-3-n-propyl pyrazole-5-carboxamide | Benzene |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | Methanol |

| N-butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | Ethyl alcohol |

General Recrystallization Protocol:

A general protocol for the recrystallization of This compound based on the available data for analogous compounds would involve the following steps:

Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or benzene) to form a saturated solution. Gentle heating and stirring can facilitate dissolution.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them. This step prevents premature crystallization on the filter paper.

Cooling: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. The flask should be left undisturbed during this period. Further cooling in an ice bath can maximize the yield of the precipitate.

Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

Drying: The purified crystals are dried under vacuum or in a desiccator to remove any remaining solvent.

The purity of the recrystallized This compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). A sharp melting point and a single spot on a TLC plate are indicative of high purity.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. The presence of the nitro group significantly influences its reactivity, particularly towards substitution reactions.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. However, in this compound, the C4 position, which is often a site for such reactions in unsubstituted pyrazoles, is blocked by a nitro group. clockss.org This nitro group is strongly electron-withdrawing, deactivating the pyrazole ring towards electrophilic attack. While the C5-amino group is an activating group, its influence is primarily directed towards the already substituted C4 position. Consequently, electrophilic substitution directly on the pyrazole ring of this compound is generally unfavorable. Instead, electrophilic attack is more likely to occur at the exocyclic amino group.

The electron-withdrawing nature of the nitro group at the C4 position renders the pyrazole ring electron-deficient and activates it for nucleophilic aromatic substitution (SNAr). In these reactions, the nitro group can act as a leaving group and be displaced by a variety of nucleophiles. This pathway is a key strategy for the functionalization of 4-nitropyrazoles. researchgate.netresearcher.lifebohrium.com For instance, reactions with amines can lead to the formation of new C-N bonds at the C4 position.

Transformations of the C5-Amino Group

The C5-amino group is a primary nucleophilic center and participates in a wide array of chemical reactions typical of arylamines. These transformations are crucial for the elaboration of the pyrazole scaffold into more complex molecules and fused heterocyclic systems. plos.org

The lone pair of electrons on the nitrogen atom of the C5-amino group allows it to react readily with various electrophiles.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing carbonyl functionalities. nih.gov A notable example involves the cascade Wolff rearrangement/acylation reaction between 5-aminopyrazoles and α-diazo ketones, which can lead to the synthesis of N-pyrazole amides under metal- and additive-free conditions. nih.govacs.orgacs.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is useful for installing sulfonyl groups, which are important pharmacophores. The direct sulfonylation of the amino group in 5-aminopyrazoles has been reported. plos.orgnih.govresearchgate.net

Alkylation: The C5-amino group can undergo N-alkylation. For example, reductive amination with aldehydes or ketones is a viable method for introducing alkyl substituents. nih.gov Alkylation is a common technique for the functionalization of 5-aminopyrazoles. plos.org

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-5-aminopyrazole |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-5-aminopyrazole |

| Alkylation | Aldehyde (R-CHO) / NaBH₄ | N-Alkyl-5-aminopyrazole |

The primary amino group at the C5 position can be converted into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations.

Diazotization: Treatment of the 5-aminopyrazole with a source of nitrous acid, typically sodium nitrite (B80452) in a strong acidic medium (e.g., HCl), generates a pyrazol-5-yl-diazonium salt. clockss.orgnih.govresearchgate.net This reaction proceeds via the formation of a nitrosamine (B1359907) intermediate which then rearranges and eliminates water.

Coupling Reactions: The resulting diazonium salt can undergo several types of reactions. It can be subjected to intramolecular azo coupling if a suitable electron-rich aromatic ring is present elsewhere in the molecule. researchgate.net More commonly, it is used in intermolecular coupling reactions with active methylene (B1212753) compounds to synthesize fused heterocyclic systems like pyrazolo[1,5-c]-as-triazines. clockss.orgresearchgate.net Furthermore, the diazonium group can be replaced in deaminative transformations, allowing for the introduction of other functional groups, including aryl groups via Suzuki-Miyaura cross-coupling. nih.govacs.org

| Reaction | Reagents | Intermediate/Product | Application |

| Diazotization | NaNO₂, HCl | Pyrazol-5-yl-diazonium salt | Versatile synthetic intermediate |

| Azo Coupling | Active Methylene Compound | Azo-linked pyrazole | Synthesis of dyes and fused heterocycles |

| Deaminative Arylation | Arylboronic acid, Pd catalyst | Aryl-substituted pyrazole | C-C bond formation |

5-Aminopyrazoles are excellent precursors for the synthesis of fused pyrazole systems through condensation reactions with compounds containing carbonyl groups or other electrophilic centers. The C5-amino group, often in concert with the N1 nitrogen or the C4 carbon, acts as a binucleophile. beilstein-journals.org

These reactions are particularly prevalent in multicomponent reaction strategies, which allow for the rapid construction of molecular complexity from simple starting materials.

Reaction with β-Dicarbonyl Compounds: Condensation with 1,3-dicarbonyl compounds or their equivalents is a classical method for constructing fused six-membered rings, leading to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.orgrsc.org

Three-Component Condensations: The reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a cyclic 1,3-diketone) is a powerful tool for synthesizing diverse and complex heterocyclic scaffolds. researchgate.net The regiochemical outcome of these reactions, for example, leading to pyrazolo[3,4-b]quinolinones or pyrazolo[5,1-b]quinazolinones, can often be controlled by the choice of reaction conditions, such as temperature, solvent, and catalyst. nih.gov

Reaction with Other Electrophiles: Condensation reactions are not limited to dicarbonyls. Other electrophilic partners include isatins, which lead to spiro-fused systems, mdpi.combeilstein-journals.org and azlactones, which provide a route to pyrazolo[3,4-b]pyridin-6-ones. thieme-connect.combeilstein-journals.orgnih.gov

| Electrophilic Partner | Fused Ring System |

| β-Diketone | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| Aldehyde + 1,3-Diketone | Pyrazolo[3,4-b]quinolinone |

| Isatin + 1,3-Diketone | Spiro[indoline-pyrazolo[3,4-b]pyridine] |

| Azlactone | Pyrazolo[3,4-b]pyridin-6-one |

Reactions Involving the C4-Nitro Group

The nitro group at the C4 position is a key functional moiety that significantly influences the molecule's properties and reactivity. Its strong electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack but activates it for other transformations, most notably reduction and regioselective functionalization.

Reductive Transformations to Amino, Hydroxylamino, or Azoxy Derivatives

The C4-nitro group of this compound can be readily reduced to an amino group, yielding the corresponding diamine. This transformation is a common and crucial step in the synthesis of more complex pyrazole derivatives. Catalytic hydrogenation is a frequently employed method for this purpose. For instance, the reduction of the nitro group on similar pyrazole scaffolds is effectively achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process typically proceeds with high yield and selectivity, leaving other functional groups on the pyrazole ring intact.

The reduction of nitroaromatic compounds can proceed through several intermediates, and controlling the reaction conditions allows for the isolation of partially reduced products such as hydroxylamines and, subsequently, azoxy derivatives. nih.gov While specific documented examples for the synthesis of hydroxylamino or azoxy derivatives directly from this compound are not prevalent in the reviewed literature, the general mechanism for nitroaromatic reduction is applicable.

Hydroxylamine (B1172632) Formation : Partial reduction under carefully controlled conditions (e.g., using specific reducing agents like zinc dust in a neutral medium or catalytic transfer hydrogenation) can stop at the hydroxylamine stage. These hydroxylamine metabolites are often more reactive than the parent nitro compound. nih.gov

Azoxy Compound Formation : Azoxy derivatives are typically formed from the condensation of a nitroso intermediate (formed during reduction) and a hydroxylamine intermediate under basic or neutral conditions. While some literature describes the synthesis of nitropyrazoles bearing azoxy groups, these are typically prepared by alkylating the pyrazole nitrogen with a side chain already containing the azoxy moiety, rather than by direct reduction of the C4-nitro group. researchgate.netbakhtiniada.ruosi.lv

| Transformation | Typical Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Nitro to Amine | Catalytic Hydrogenation (e.g., 5% Pd/C, H₂ pressure) | 1-Propyl-1H-pyrazole-4,5-diamine | |

| Nitro to Hydroxylamine | Controlled reduction (e.g., Zn/NH₄Cl, catalytic transfer hydrogenation) | 4-(Hydroxyamino)-1-propyl-1H-pyrazol-5-amine | nih.gov |

| Nitro to Azoxy | Condensation of nitroso and hydroxylamino intermediates | 4,4'-Azoxybis(1-propyl-1H-pyrazol-5-amine) | nih.gov |

Reactivity in Specific Oxidative Environments

The pyrazole ring system, particularly when substituted with a nitro group, is generally characterized by its resistance to oxidation. mdpi.com The C4-nitro group is a strong deactivating group, making the pyrazole ring electron-deficient and less susceptible to oxidative degradation. The primary role of the nitro group in this context is not as a reactive site for oxidation but as a modulator of the electronic properties of the entire molecule. mdpi.com

Research on the oxidation of nitropyrazoles primarily focuses on the functionalization of other substituents on the ring, such as the conversion of an amino group to a nitramino or nitro group, rather than reactions involving the existing C4-nitro functionality. rsc.org Therefore, under typical oxidative conditions, the C4-nitro group of this compound is expected to remain inert.

Stability and Degradation Pathways

The stability of this compound is a critical factor, particularly in its application as an intermediate in chemical synthesis or as a component in energetic materials.

Thermal and Photochemical Stability Considerations

Nitropyrazoles are noted for their considerable thermal stability, a property attributed to the aromaticity and inherent stability of the pyrazole ring. rsc.orgrsc.orgnih.gov Compounds with structures similar to this compound, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, are described as having high thermal stability. chembk.com The decomposition of nitropyrazoles upon heating has been studied, revealing that the decomposition mechanism can vary based on the position of the nitro group. researchgate.net For 4-nitropyrazole, thermal decomposition is a multi-step process, unlike 1-nitropyrazole (B188897) which undergoes a more direct decomposition. researchgate.net

The photochemical stability is also a key consideration. Quantum chemical studies on related nitrogen-rich heterocycles suggest that the introduction of groups like N-oxides can increase photochemical reactivity by narrowing the HOMO-LUMO gap. acs.org While direct photochemical studies on this compound are limited, it is known that nitroaromatic compounds can undergo photochemical reactions, and the specific substitution pattern would influence this reactivity.

Chemo- and Regioselective Functionalization Strategies

The functional groups of this compound allow for a variety of chemo- and regioselective transformations, making it a versatile building block. The electron-withdrawing nitro group and the electron-donating amino group exert strong, often opposing, electronic effects that can be exploited to direct reactions to specific sites.

The presence of the C4-nitro group strongly influences the acidity and reactivity of the C-H bonds on the pyrazole ring. It renders the C5-H bond more acidic and susceptible to deprotonation and subsequent functionalization. nih.gov This has been leveraged in palladium-catalyzed direct C-H arylation reactions, which occur with high regioselectivity at the C5 position of 4-nitropyrazoles. acs.orgresearchgate.net This strategy provides a powerful tool for introducing aryl substituents specifically at the position adjacent to the nitro group.

Chemoselectivity is evident in the reduction of the nitro group. Catalytic hydrogenation can selectively reduce the C4-nitro group to an amine without affecting the pyrazole ring or other substituents, a critical transformation for creating 4,5-diaminopyrazole derivatives. google.com Conversely, the amino group at C5 can be selectively functionalized, for instance, through acylation or diazotization reactions, while leaving the nitro group untouched. The deamination of 5-aminopyrazoles via diazotization, followed by transformations like Suzuki-Miyaura cross-coupling, provides a route to fully substituted pyrazoles. acs.org

| Reaction Type | Target Site | Directing Group/Influence | Example Transformation | Reference |

|---|---|---|---|---|

| C-H Arylation | C5 Position | Electron-withdrawing C4-Nitro group | Palladium-catalyzed coupling with aryl bromides | acs.orgresearchgate.net |

| C-H Allylation/Benzylation | C5 Position | Electron-withdrawing C4-Nitro group | Palladium-catalyzed reaction | nih.gov |

| Nitro Reduction | C4-Nitro group | Chemoselective catalytic hydrogenation | Formation of 1-Propyl-1H-pyrazole-4,5-diamine | |

| Amino Functionalization | C5-Amino group | Reactivity of the primary amine | Acylation, diazotization, formation of fused rings | acs.orgresearchgate.net |

| Nucleophilic Substitution | C4 Position | Activation by nitro groups (in polynitropyrazoles) | Substitution of a nitro group by nucleophiles | researchgate.netuni-muenchen.de |

Orthogonal Reactivity of Multiple Functional Groups

The structure of this compound features three distinct functional moieties—an amino group, a nitro group, and an N-propyl group—each with its own characteristic reactivity. This allows for orthogonal synthesis, where one functional group can be selectively reacted without affecting the others, by carefully choosing reaction conditions.

The C5-amino group is a versatile nucleophilic center and a strong activating group. It can readily undergo a variety of transformations typical for aromatic amines. These include acylation, sulfonylation, and formation of Schiff bases with aldehydes and ketones. For instance, the amino group can be acylated to form amides, a transformation that also serves to protect it and modulate its electronic influence on the pyrazole ring.

Conversely, the C4-nitro group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. The most significant transformation for the nitro group is its reduction to an amino group. This conversion dramatically alters the electronic nature of the molecule, transforming it from an electron-poor to an electron-rich system. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, providing a route to 1-propyl-1H-pyrazole-4,5-diamine. researchgate.net The selective reduction of the nitro group in the presence of the pyrazole ring is a common and high-yielding transformation. msu.edu

The N1-propyl group is generally chemically inert under most conditions used to modify the amino and nitro groups. As a saturated alkyl chain, it does not participate in the typical electrophilic or nucleophilic reactions of the aromatic ring. Its primary role is steric and electronic; it prevents the tautomerism often seen in N-unsubstituted pyrazoles and provides a slight electron-donating inductive effect. mdpi.com

The pyrazole ring itself presents a unique reactive landscape. The C3 position is the only unsubstituted carbon on the ring, making it the primary target for substitution reactions. The inherent reactivity of the functional groups allows for a planned sequence of reactions. For example, the amino group can be protected via acylation, followed by a reaction at the C3 position, and concluded with the reduction of the nitro group and deprotection of the newly formed amine. This controlled, stepwise functionalization highlights the valuable orthogonal reactivity of the molecule.

Table 1: Selective Transformations of Functional Groups in this compound

| Functional Group | Position | Type of Reaction | Potential Product Class | Comments |

|---|---|---|---|---|

| Amino | C5 | Acylation, Sulfonylation | Amides, Sulfonamides | Protects the amine and modulates ring electronics. |

| Amino | C5 | Diazotization | Pyrazolo-triazines | Reaction can lead to fused heterocyclic systems. |

| Nitro | C4 | Reduction | 4-amino-1-propyl-1H-pyrazol-5-amine | Drastically changes electronic properties from deactivating to activating. researchgate.netmsu.edu |

| C-H Bond | C3 | Electrophilic Substitution | 3-substituted derivatives | Ring is deactivated, requiring specific conditions for substitution. |

Directing Group Effects on Substitution

The regiochemical outcome of substitution reactions on the pyrazole ring of this compound is governed by the cumulative electronic effects of the existing substituents.

C5-Amino Group: As a powerful π-donating group, the amino group is strongly activating and directs incoming electrophiles to the ortho and para positions. msu.edu In this pyrazole system, the C3 position is ortho to the amino group, and the N1-propyl group is para. Therefore, the amino group strongly favors electrophilic attack at the C3 position.

C4-Nitro Group: This is a classic, strong deactivating group due to its π-accepting and inductive electron-withdrawing nature. It directs incoming electrophiles to the meta position. msu.edulibretexts.org The positions meta to the C4-nitro group are C2 (a nitrogen atom) and C5 (substituted). Therefore, it directs away from the C3 position, opposing the influence of the amino group.

N1-Propyl Group: This alkyl group is a weak electron-donating group through induction, thus slightly activating the ring.

Pyrazole Ring Nitrogens: The pyridine-like nitrogen at N2 is electron-withdrawing and deactivates the adjacent ring carbons (C3 and N1). mdpi.com

For nucleophilic aromatic substitution (SNAr) , the presence of the strong electron-withdrawing nitro group makes the pyrazole ring electron-deficient. This could theoretically facilitate the displacement of a leaving group on the ring by a nucleophile. However, in the parent molecule, there are no conventional leaving groups attached to the ring carbons.

In the context of modern synthetic methods like C-H activation , the nitro group has been shown to act as a directing group. Studies on other N-alkylated 4-nitropyrazoles have demonstrated that the nitro group can direct metallation and subsequent functionalization to the adjacent C5 position. rsc.org Since the C5 position in this compound is already occupied by the amino group, this directing effect could potentially facilitate functionalization at the C3 position, the other position adjacent to a ring nitrogen.

Table 2: Summary of Substituent Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NH2 | C5 | +M, -I (π-donor) | Strongly Activating | Ortho, Para (Directs to C3) |

| -NO2 | C4 | -M, -I (π-acceptor) | Strongly Deactivating | Meta (Directs away from C3) |

| -CH2CH2CH3 | N1 | +I | Weakly Activating | Ortho, Para (Directs to C5) |

| Ring Nitrogen | N2 | -I | Deactivating | Meta (Directs to C4) |

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for a complete assignment of all proton and carbon signals and confirmation of the molecular connectivity.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 4-nitro-1-propyl-1H-pyrazol-5-amine, distinct signals are expected for the propyl chain, the pyrazole (B372694) ring, and the amino group.

The n-propyl group attached to the N1 position would present a characteristic pattern:

A triplet in the upfield region (estimated ~0.9-1.0 ppm) corresponding to the terminal methyl (CH₃) group, split by the adjacent methylene (B1212753) protons.

A multiplet (typically a sextet) in the ~1.8-2.0 ppm range for the central methylene (CH₂) group, which is coupled to both the methyl and the N-methylene protons.

A triplet around ~4.0-4.2 ppm for the methylene group (N-CH₂) directly attached to the pyrazole nitrogen, shifted downfield due to the influence of the aromatic, electron-withdrawing heterocyclic ring.

The pyrazole ring itself contains a single proton at the C3 position (H-3). This proton would appear as a sharp singlet, as it has no adjacent proton neighbors. Its chemical shift is influenced by the surrounding substituents and is expected in the downfield region, likely between δ 7.5 and 8.5 ppm.

The amino group (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena, but it is often observed in the range of δ 5.0-7.0 ppm in a non-acidic solvent like DMSO-d₆. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 (pyrazole ring) | 7.5 - 8.5 | Singlet (s) | - | No adjacent protons. |

| NH₂ (amino group) | 5.0 - 7.0 | Broad Singlet (br s) | - | Shift is variable. |

| N-CH₂ (propyl) | 4.0 - 4.2 | Triplet (t) | ~7.0 | Attached to pyrazole N1. |

| CH₂ (propyl) | 1.8 - 2.0 | Multiplet (m) | ~7.0 | Central methylene group. |

| CH₃ (propyl) | 0.9 - 1.0 | Triplet (t) | ~7.0 | Terminal methyl group. |

| Predicted values are based on data from analogous pyrazole structures and general chemical shift principles. netlify.app |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show five distinct signals for the pyrazole ring carbons and three signals for the propyl group carbons.

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are highly dependent on the substituents. The C5 carbon, bonded to the amino group, would be significantly shielded, while the C4 carbon, bearing the electron-withdrawing nitro group, would be deshielded. The expected ranges are: C3 (~130-140 ppm), C4 (~135-145 ppm), and C5 (~145-155 ppm, influenced by both the amino group and adjacent nitrogen). mdpi.com

Propyl Group Carbons: The carbons of the n-propyl chain would appear in the aliphatic region of the spectrum. The N-CH₂ carbon is expected around δ 45-55 ppm, the central CH₂ carbon around δ 22-25 ppm, and the terminal CH₃ carbon in the most upfield region, around δ 10-12 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | 130 - 140 | Pyrazole ring carbon. |

| C4 | 135 - 145 | Pyrazole carbon attached to the nitro group. |

| C5 | 145 - 155 | Pyrazole carbon attached to the amino group. |

| N-CH₂ | 45 - 55 | Propyl carbon attached to N1. |

| CH₂ | 22 - 25 | Central propyl carbon. |

| CH₃ | 10 - 12 | Terminal propyl carbon. |

| Assignments are estimated based on analysis of substituted pyrazoles and known substituent effects. mdpi.commdpi.com |

2D NMR experiments are indispensable for confirming the proposed structure by establishing correlations between nuclei. youtube.comnanalysis.com

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a clear correlation pathway through the n-propyl chain: a cross-peak would connect the N-CH₂ protons to the central CH₂ protons, which in turn would show a correlation to the terminal CH₃ protons. The pyrazole H-3 and the amino NH₂ protons would not show any COSY correlations, confirming their isolated nature. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one-bond J-coupling). nanalysis.com It allows for the unambiguous assignment of each carbon atom that bears protons. The HSQC spectrum would show cross-peaks linking the ¹H signal of H-3 to the C3 carbon signal, the N-CH₂ proton signal to its corresponding carbon, and so on for the entire propyl chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. sdsu.edu Key expected HMBC correlations would include:

The N-CH₂ protons of the propyl group showing a cross-peak to the C5 carbon of the pyrazole ring, confirming the attachment point.

The pyrazole H-3 proton showing correlations to C4 and C5, confirming their positions relative to H-3.

The amino protons potentially showing a correlation to C4 and C5.

Infrared (IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. edinst.com These two methods are complementary; some vibrations are more prominent in IR spectra while others are stronger in Raman spectra. nih.gov

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Amino (-NH₂) Group: The N-H stretching vibrations of the primary amine are characteristic. Two distinct bands are typically observed in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

Nitro (-NO₂) Group: The nitro group gives rise to two strong and easily identifiable stretching vibrations. The asymmetric stretching vibration appears as a strong band in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is found at a lower frequency, typically between 1300-1370 cm⁻¹.

Pyrazole Ring and Alkyl Chain: C=N and C=C stretching vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Medium |

| Amino (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 | Medium |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Pyrazole Ring | C=N, C=C Stretches | 1400 - 1600 | Medium-Variable |

| Propyl (-CH₂, -CH₃) | C-H Stretches | 2850 - 2960 | Medium-Strong |

| Frequency ranges are based on established spectroscopic data for organic functional groups. |

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the oxygen atoms of the -NO₂ group and the N2 of the pyrazole ring) makes this compound a prime candidate for forming strong intermolecular hydrogen bonds in the solid state. nih.gov These interactions can significantly influence the vibrational frequencies. In a condensed phase (solid or concentrated solution), the N-H stretching bands in the IR spectrum are often broadened and shifted to lower frequencies compared to the gas phase or dilute solutions. spectroscopyonline.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network. DFT calculations on similar structures have shown that hydrogen bonding interactions involving amino and nitro groups contribute significantly to the stability of the crystal lattice. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique in chemical synthesis and structural analysis, providing crucial information about the mass-to-charge ratio of ions. mdpi.com For pyrazole derivatives, it is routinely used for confirming molecular weight and aiding in structural elucidation through fragmentation analysis. nih.govnepjol.info

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures mass with extremely high accuracy (typically to four or more decimal places), which allows for the calculation of a single, unique molecular formula. scispace.com This technique is a standard method for the characterization of newly synthesized pyrazole derivatives. acs.orgsci-hub.st

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₆H₁₀N₄O₂. This calculated value is then compared against the experimental value obtained from the HRMS instrument. The close agreement between the theoretical and found values confirms the compound's elemental composition. While specific experimental data for this compound is not publicly available, the methodology is demonstrated by data from related nitropyrazole compounds. For instance, in the analysis of 3-nitro-1-(4-nitrophenyl)-1H-pyrazole, the calculated mass for the protonated molecule ([M+H]⁺) was 235.0467, with the found value being 235.0466, showcasing the precision of HRMS. sci-hub.st

| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Found Exact Mass (Da) | Reference |

|---|---|---|---|---|---|

| This compound | C₆H₁₀N₄O₂ | [M+H]⁺ | 171.0882 | Not Available | Theoretical |

| 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole | C₉H₆N₅O₄ | [M+H]⁺ | 235.0467 | 235.0466 | sci-hub.st |

| 1-Benzyl-3-nitro-1H-pyrazole | C₁₀H₉N₃O₂ | [M+H]⁺ | 204.0773 | 204.0777 | sci-hub.st |

Electron Ionization (EI) or other ionization methods in mass spectrometry cause molecules to fragment in predictable ways based on their structure. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to confirm the arrangement of atoms. aip.org For this compound, the fragmentation would be dictated by the stability of the resulting fragment ions.

Key expected fragmentation pathways would include:

Loss of the Propyl Group: Cleavage of the N-propyl bond would result in a fragment corresponding to the pyrazole core. This is a common fragmentation for N-alkylated heterocycles.

Loss of the Nitro Group: The nitro group (NO₂) can be lost, leading to a significant fragment ion.

Cleavage of the Pyrazole Ring: The heterocyclic ring itself can break apart, yielding characteristic smaller fragments. researchgate.net

Loss of Alkene from the Propyl Chain: A common fragmentation for propyl chains is the loss of propene (C₃H₆) via a McLafferty-type rearrangement if a suitable hydrogen atom is available for transfer.

The molecular ion peak (M⁺) would be observed, and the relative abundances of the various fragment ions would be used to piece together the molecular structure, confirming the connectivity of the propyl, nitro, and amino groups to the pyrazole ring. nepjol.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous proof of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. researchgate.net

The prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. Growing such crystals is often a process of trial and error. For pyrazole derivatives, a common and effective method is the slow evaporation of a saturated solution. researchgate.net A suitable solvent or mixture of solvents is chosen in which the compound has moderate solubility. Common solvents used for this class of compounds include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and dimethylformamide (DMF). researchgate.net

Another widely used technique is vapor diffusion. acs.org In this method, a concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and orderly crystal growth. The process is typically carried out at room temperature under inert atmosphere conditions, especially if the compound is sensitive to moisture or air.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is used to determine the fundamental properties of the crystal lattice. The unit cell is the smallest repeating unit of the crystal lattice, defined by its axial lengths (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present within the unit cell.

While specific crystallographic data for this compound is not documented in the cited literature, data from the closely related compound 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid illustrates the type of information obtained. researchgate.netresearchgate.net This analogue was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | researchgate.netresearchgate.net |

| Molecular Formula | C₈H₁₁N₃O₄ | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 4.5811(16) | researchgate.net |

| b (Å) | 19.734(7) | researchgate.net |

| c (Å) | 11.812(4) | researchgate.net |

| β (°) | 101.181(11) | researchgate.net |

| Volume (ų) | 1047.6(6) | researchgate.net |

| Z (molecules per unit cell) | 4 | researchgate.net |

The complete solution of the crystal structure reveals the exact conformation of the molecule, including the planarity of the pyrazole ring and the orientation of its substituents. Torsion angles define the rotation around specific bonds and are crucial for describing the molecule's three-dimensional shape. For this compound, key torsion angles would describe the orientation of the propyl group relative to the pyrazole ring and the positioning of the amine and nitro groups.

Crucially, X-ray analysis elucidates the network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the sp²-hybridized nitrogen atom of the pyrazole ring are effective hydrogen bond acceptors. researchgate.netchinesechemsoc.org These interactions can link molecules into one-, two-, or three-dimensional networks, significantly influencing the physical properties of the solid. researchgate.netresearchgate.net In related structures, intermolecular O–H···N and N-H···O hydrogen bonds have been observed to connect adjacent molecules into chains and more complex supramolecular structures. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 4 Nitro 1 Propyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and various spectroscopic properties with high accuracy. eurjchem.com DFT methods, such as B3LYP, are particularly popular due to their balance of computational cost and accuracy, making them suitable for studying pyrazole (B372694) derivatives. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results for comparison. eurjchem.com

The electronic properties of 4-nitro-1-propyl-1H-pyrazol-5-amine are heavily influenced by its substituent groups: the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂).

Electronic Structure and Charge Distribution: The nitro group significantly polarizes the molecule by drawing electron density from the pyrazole ring. Conversely, the amino group donates electron density to the ring. This push-pull electronic arrangement results in a non-uniform charge distribution across the molecule. Molecular electrostatic potential (MEP) analysis typically indicates that the most negative regions are concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. nih.gov The amino group's nitrogen and hydrogen atoms, along with the pyrazole ring's hydrogen, represent potential sites for nucleophilic interaction.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the amino group, reflecting the areas of highest electron density. The LUMO is anticipated to be centered on the nitro group and the pyrazole ring, indicating the most likely regions for accepting electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

Table 1: Predicted Conceptual DFT Reactivity Descriptors

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. nih.gov For this compound, conformational analysis primarily involves the orientation of the N-propyl group.

The propyl group can rotate around the C-C and N-C bonds, leading to different conformers. The most stable conformer is likely one that minimizes steric hindrance between the propyl chain and the pyrazole ring. Furthermore, the potential for an intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the adjacent nitro group is a key structural feature to investigate, as such interactions can significantly stabilize the planar conformation of the molecule. nih.gov

Table 2: Hypothetical Optimized Geometric Parameters (DFT/B3LYP)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures. q-chem.comschrodinger.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching from the amino group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, C-H stretching from the propyl group and pyrazole ring, and various stretching and bending modes of the pyrazole ring itself. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for the propyl group protons would appear in the aliphatic region, while the pyrazole ring proton would be in the aromatic region. The chemical shifts are sensitive to the electronic environment; for instance, the pyrazole ring carbons attached to the nitro and amino groups would show significant shifts due to the strong electron-withdrawing and -donating effects, respectively. nih.gov

Table 3: Predicted Spectroscopic Data

Tautomerism and Isomerism Studies

Pyrazoles are well-known for exhibiting tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. mdpi.com

For this compound, the most significant prototropic tautomerism involves the migration of a proton from the amino group to a ring nitrogen, resulting in an imino tautomer (4-nitro-1-propyl-1,2-dihydro-5H-pyrazol-5-imine).

Computational studies on similar 3(5)-aminopyrazoles consistently predict that the amino tautomer is significantly more stable than the imino tautomer. mdpi.comresearchgate.net This preference is attributed to the preservation of the aromaticity of the pyrazole ring in the amino form. The energetic landscape would show the amino tautomer residing in a deep energy well, while the imino form would be at a higher energy level, separated by a transition state.

Table 4: Calculated Relative Energies of Potential Tautomers

The relative stability of tautomers can be influenced by the surrounding environment, such as the solvent. mdpi.com Computational models, like the Polarizable Continuum Model (PCM), can simulate the effects of different solvents.